2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
2-[(2,5-Difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a pyrimido-benzothiazine dioxide core substituted with a 2,5-difluorobenzylthio group at position 2 and an ethyl group at position 6.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-9-13(20)7-8-15(12)21/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRANWWCGZOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (CAS No. 1326889-41-1) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a complex structure that integrates elements of both pyrimidine and benzothiazine, which are known for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The unique arrangement of functional groups contributes to its biological activity, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1326889-41-1 |
Antioxidant and Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzothiazine derivatives, including the compound . Research indicates that these compounds can significantly reduce oxidative stress markers and protect neuronal cells from damage induced by neurotoxins such as glutamate and 6-hydroxydopamine (6-OHDA). For instance, compounds similar to 2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide have demonstrated the ability to inhibit reactive oxygen species (ROS) formation in neuronal cell lines (SH-SY5Y cells) .
Antimicrobial Activity
The antimicrobial potential of benzothiazine derivatives has been extensively studied. A range of these compounds has shown effectiveness against various microbial pathogens, including both Gram-positive and Gram-negative bacteria. The disk diffusion method and serial microdilution techniques have been employed to evaluate their efficacy .
Anticancer Properties
Emerging evidence suggests that compounds within this chemical class may possess anticancer properties. They have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
- Neuroprotection Against Glutamate Toxicity : In vitro studies demonstrated that pretreatment with certain benzothiazine derivatives resulted in a significant reduction in cell death caused by glutamate-induced toxicity in SH-SY5Y cells. The maximum protective effect was observed at concentrations around 10 µM .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives against common pathogens using the disk diffusion method. The results indicated that some derivatives exhibited strong inhibition zones against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : Cytotoxic effects were assessed using fibroblast cell lines (L292). Compounds were found to be relatively non-toxic at lower concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic use .
Tables of Biological Activities
| Activity Type | Compound Variant | IC50/Effective Concentration |
|---|---|---|
| Neuroprotection | Benzothiazine Derivative 5b | 10 µM |
| Antimicrobial | Benzothiazine Derivative 1 | Effective at 50 µg/mL |
| Cytotoxicity | Benzothiazine Derivative 3 | Non-toxic up to 10 µM |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has demonstrated significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity
Recent studies have shown that derivatives of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole exhibit potent anti-inflammatory effects. For instance, compounds synthesized from this pyrazole have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. One study reported IC50 values ranging from 0.02 to 0.04 μM for certain derivatives, indicating strong COX-2 inhibitory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that various pyrazole derivatives possess significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, with some exhibiting better activity than standard antibiotics .
Agricultural Applications
In agricultural science, 4-isothiocyanato-1,5-dimethyl-1H-pyrazole has been explored for its potential as a biopesticide. The isothiocyanate functional group is known for its herbicidal properties, making it a candidate for developing environmentally friendly pest control agents.
Herbicidal Activity
Research has demonstrated that isothiocyanates can inhibit the growth of various weeds while being less harmful to crops. This selective herbicidal action could lead to the development of new formulations that enhance crop yields without relying heavily on synthetic herbicides .
Material Science Applications
In material science, 4-isothiocyanato-1,5-dimethyl-1H-pyrazole is being studied for its potential use in developing advanced materials with specific optical and electronic properties.
Fluorescent Materials
Compounds derived from pyrazoles have been synthesized as fluorophores for bioimaging applications. These materials exhibit unique photophysical properties that make them suitable for tracking biological processes in live cells . The ability to modify the electronic properties through substitution allows researchers to tailor these materials for specific applications in biosensing and imaging.
Case Studies
Several case studies highlight the diverse applications of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole:
| Study | Findings | Application Area |
|---|---|---|
| Zheng et al. (2014) | Synthesized novel pyrazole derivatives with significant anti-inflammatory activity | Medicinal Chemistry |
| El-Sabbagh et al. (2022) | Demonstrated antiviral activity against Hepatitis A virus | Medicinal Chemistry |
| Bonesi et al. (2022) | Investigated ACE-inhibitory activity with promising results | Cardiovascular Research |
| Recent Review (2023) | Comprehensive overview of pyrazole derivatives showing herbicidal properties | Agricultural Science |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimido-Benzothiazine Dioxide Series
Key analogs with modifications at the benzylthio and 6-position substituents include:
6-Ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide ()
- Molecular Formula : C${20}$H${16}$F$3$N$3$O$2$S$2$
- Molecular Weight : 451.48 g/mol
- Substituents :
- Benzylthio Group : 2-(Trifluoromethyl)benzyl (electron-withdrawing CF$_3$ group).
- 6-Position : Ethyl.
8-Chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide ()
- Molecular Formula : C${18}$H${12}$Cl$2$FN$3$O$2$S$2$
- Molecular Weight : 456.3 g/mol
- Substituents :
- Benzylthio Group : 2-Chloro-4-fluorobenzyl (dual halogen substitution).
- 6-Position: Methyl. Key Differences: The methyl group at position 6 reduces steric hindrance compared to the ethyl group in the target compound.
Thiazolo-Pyrimidine Derivatives ()
Though structurally distinct, thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b ) highlight substituent effects on physicochemical properties:
Data Tables
Table 1: Structural and Physicochemical Comparison of Pyrimido-Benzothiazine Dioxide Derivatives
*Estimated based on analogs.
Research Findings
- Substituent Effects: Fluorine vs. Chlorine: Fluorine substituents (as in the target compound) reduce metabolic degradation compared to chlorine but may decrease binding affinity in halogen-rich environments . Ethyl vs.
Synthetic Considerations :
- Analogous compounds (e.g., ) are synthesized via condensation reactions using sodium acetate/acetic anhydride systems, suggesting viable routes for the target compound’s preparation .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents via characteristic shifts:
-
2,5-Difluorobenzyl protons : Doublets at δ 7.2–7.5 ppm (¹H); CF₂ groups at δ 115–120 ppm (¹³C) .
-
Pyrimido-benzothiazine core : Aromatic protons at δ 8.1–8.5 ppm (¹H).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 488.08 (calculated for C₂₁H₁₆F₂N₃O₂S₂).
- IR Spectroscopy : Detect sulfone (S=O) stretches at 1300–1350 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹ .
References:
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity?
Q. What experimental designs improve SAR studies for derivatives targeting enzyme inhibition?
Methodological Answer:
- Systematic Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on binding.
- Biological Assays :
-
Enzyme inhibition : Measure IC₅₀ against target kinases (e.g., EGFR) using fluorescence-based assays.
-
Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hr exposure.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP values (calculated via ChemAxon) with bioactivity .
Table 2: Example SAR Data
Derivative (R-group) logP IC₅₀ (nM) Cellular Uptake (μM) Ethyl (parent) 3.2 12.5 8.7 Isopropyl 3.8 8.4 6.2 Cyclohexyl 4.5 23.1 3.9
Q. How can stability studies under physiological conditions inform formulation strategies?
Methodological Answer:
- Accelerated Degradation Tests : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hrs.
- Key Findings :
-
PBS : <5% degradation after 72 hrs, indicating plasma stability.
-
Acidic conditions : 30% degradation due to sulfone group hydrolysis.
- Mitigation Strategy : Encapsulate in enteric-coated nanoparticles to protect against gastric pH .
References:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
